
N-Methyl-N-(quinolin-6-ylmethyl)amine
説明
Synthesis Analysis
The synthesis of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives involves multistep chemical reactions, starting from quinoline precursors. For instance, Heiskell et al. (2005) reported the synthesis and characterization of alkyl and aryl‐(4‐methyl‐6‐nitro‐quinolin‐2‐yl)amines, showcasing a high-yield, three-step procedure that provides insights into the synthetic pathway that may be adapted for N-Methyl-N-(quinolin-6-ylmethyl)amine (Heiskell et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography and NMR spectroscopy, offering a detailed view of the molecular geometry and electronic structure. For example, studies on ethyl and cyclohexyl derivatives provide essential structural information that can be related to N-Methyl-N-(quinolin-6-ylmethyl)amine (Heiskell et al., 2005).
Chemical Reactions and Properties
N-Methyl-N-(quinolin-6-ylmethyl)amine participates in various chemical reactions, including coordination with metal ions, which has been explored for developing new ligands and complexes with potential applications in catalysis and material science. For instance, Kharlamova et al. (2019) synthesized N,N-Di(pyridin-2-yl)quinolin-6-amine, a related compound, demonstrating its coordination properties with different metal ions (Kharlamova et al., 2019).
Physical Properties Analysis
The physical properties of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are often influenced by the compound's molecular structure and substituents. Research in this area focuses on how these properties affect the compound's utility in various chemical processes and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the ability to participate in specific reactions, are fundamental to the utility of N-Methyl-N-(quinolin-6-ylmethyl)amine in synthetic organic chemistry. Studies like those conducted by Nayak et al. (2019) on the synthesis and antimicrobial studies of related compounds provide valuable insights into the chemical behavior and potential applications of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives (Nayak et al., 2019).
科学的研究の応用
Application 1: CO2-Driven N-Formylation/N-Methylation of Amines
- Summary of the Application: This research focuses on the use of C-scorpionate metal complexes for the N-formylation and N-methylation of amines using carbon dioxide as a carbon source .
- Methods of Application: The experiment involved various parameters including reaction time, temperature, solvent volume, presence of additives, and catalyst amount. These parameters were found to significantly impact the selectivity of the product .
- Results or Outcomes: The [NiCl 2 (tpm)]·3H 2 O complex exhibited good conversion at 80 °C, but its selectivity towards formamide decreased with prolonged reaction time. Increasing the amount of [NiCl 2 (tpm)]·3H 2 O changed the selectivity .
Application 2: CuH-Catalyzed Selective N-Methylation of Amines
- Summary of the Application: This research developed a highly efficient strategy for CuH-catalyzed N-methylation of aromatic and aliphatic amines using paraformaldehyde and polymethylhydrosiloxane (PMHS) under mild reaction conditions .
- Methods of Application: The reaction proceeded smoothly without additives to furnish the corresponding N-methylated products using cyclic-(alkyl)(amino)carbene (CAAC)CuH as a reaction intermediate .
- Results or Outcomes: The selective synthesis of N-methylamines or N,N-dimethyl-amines is significant because these compounds are widely applied in the synthesis of medicines, biomolecules, and dyes .
Application 3: Photocatalytic N-Alkylation of Functionalized Amines
- Summary of the Application: This research explores the use of photocatalytic methods for the N-alkylation of functionalized amines .
- Methods of Application: The experiment involved the use of alcohols in hexane or cyclopentyl methyl ether to produce predominantly secondary amines .
- Results or Outcomes: For the first time, photocatalytic methods have been successfully used with the presence of functionalized amines .
Application 4: Catalytic N-Methyl Amidation of Carboxylic Acids
- Summary of the Application: This research focuses on the N-methyl amidation of carboxylic acids under cooperative conditions. N-methyl amides are valuable building blocks in natural products and pharmaceutical science .
- Methods of Application: The experiment involved the use of DABCO/Fe3O4 cooperative catalysis. This protocol is operationally simple and compatible with a range of aliphatic and (hetero)aromatic acids .
- Results or Outcomes: The method yielded very good results (60–99%). Moreover, the Fe3O4 can be easily recovered and high efficiency is maintained for up to ten cycles .
Application 5: Monoselective N-Methylation of Amides, Indoles, and Related Structures
- Summary of the Application: This research reports the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .
- Methods of Application: The method is characterized by a relatively broad substrate scope, including amides, N-heterocycles, and alcohols .
- Results or Outcomes: The method yielded high yields of ≤99%, high functional group tolerance, and especially the excellent monoselectivity for amides .
Safety And Hazards
“N-Methyl-N-(quinolin-6-ylmethyl)amine” is considered hazardous. It can cause severe skin burns and eye damage. If swallowed, it can be harmful. It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
特性
IUPAC Name |
N-methyl-1-quinolin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNTNDPIZNFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424358 | |
| Record name | N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(quinolin-6-ylmethyl)amine | |
CAS RN |
179873-36-0 | |
| Record name | N-Methyl-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



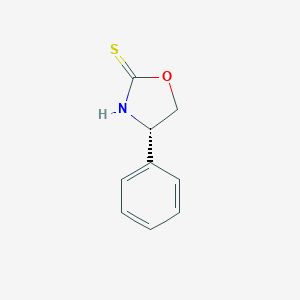
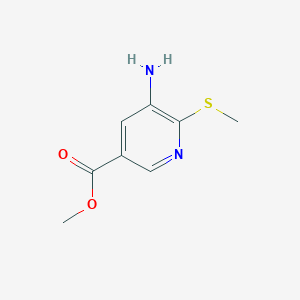


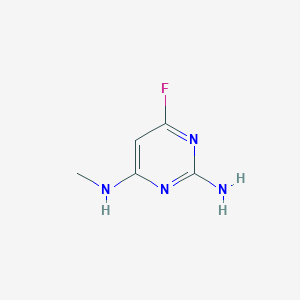
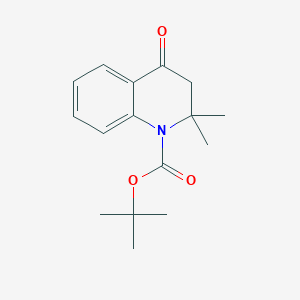

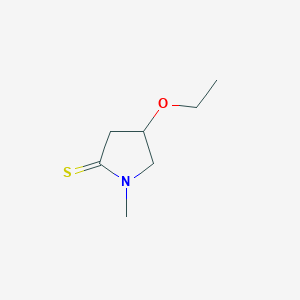
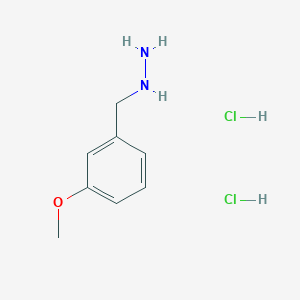
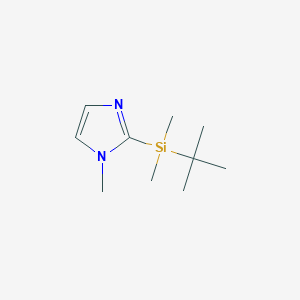

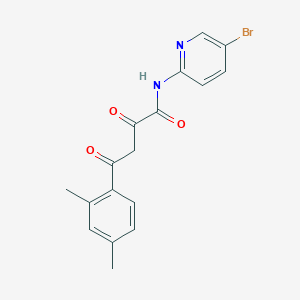
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
